![molecular formula C8H16BrNO2 B2513694 Tert-butyl (1-bromopropan-2-yl)carbamate CAS No. 263410-21-5](/img/structure/B2513694.png)
Tert-butyl (1-bromopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-bromopropan-2-yl)carbamate is a chemical compound with the molecular formula C8H16BrNO2 . It has a molecular weight of 238.12 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl (1-bromopropan-2-yl)carbamate is 1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) . This indicates the presence of a bromine atom attached to a carbon atom, which is part of a carbamate group.Physical And Chemical Properties Analysis
Tert-butyl (1-bromopropan-2-yl)carbamate is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . The boiling point is 273.2±23.0 °C at 760 mmHg . The compound should be stored in a sealed container in a dry place, preferably in a freezer, under -20°C .Scientific Research Applications
Building Blocks in Biochemical Reagents
“Tert-butyl (1-bromopropan-2-yl)carbamate” is used as a building block in biochemical reagents. Building blocks are compounds that are used in the synthesis of more complex molecules, often serving as the starting point in the creation of new drugs or other chemical products .
Synthesis of Pharmaceuticals
This compound is used in the synthesis of pharmaceuticals. Its complex structure and high perplexity make it a versatile chemical compound in scientific research.
Probing Enzyme Activity
“Tert-butyl (1-bromopropan-2-yl)carbamate” can be used to probe enzyme activity. This involves studying how the compound interacts with enzymes, which can provide valuable insights into the function and behavior of these biological catalysts.
Intermediate in the Synthesis of Natural Products
This compound is an intermediate of the natural product jaspine B, which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 . This indicates that the compound may be harmful if swallowed and protective gloves/eye protection/face protection should be used. If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins, which could potentially be the case for this compound as well .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, which could potentially be the case for this compound as well .
properties
IUPAC Name |
tert-butyl N-(1-bromopropan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOODTHBNJYOIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-bromopropan-2-yl)carbamate | |
CAS RN |
1391026-59-7 |
Source
|
Record name | tert-butyl N-(1-bromopropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.